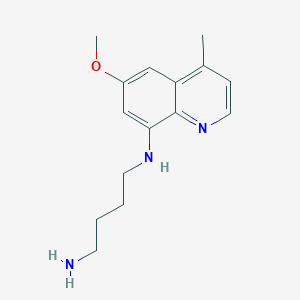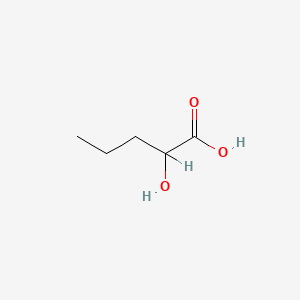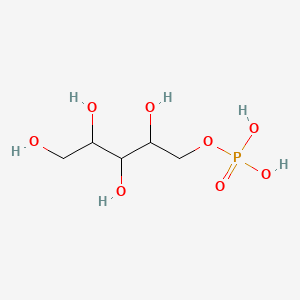
Mercury iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury iodide is a chemical compound composed of mercury and iodine. It exists in two forms: mercury(I) iodide and mercury(II) iodide. Mercury(I) iodide has the chemical formula Hg₂I₂, while mercury(II) iodide has the chemical formula HgI₂. Both forms are known for their distinct colors and unique properties. This compound is photosensitive and decomposes easily to mercury and iodine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Mercury(I) iodide: can be prepared by directly reacting mercury and iodine. The reaction is straightforward and involves mixing the two elements in the correct stoichiometric ratio.
Mercury(II) iodide: is typically produced by adding an aqueous solution of potassium iodide to an aqueous solution of mercury(II) chloride with stirring.
Industrial Production Methods:
- The industrial production of mercury(II) iodide follows the same synthetic route as the laboratory preparation. The process involves the reaction of mercury(II) chloride with potassium iodide, followed by filtration, washing, and drying .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction: Mercury iodide can undergo oxidation and reduction reactions. For example, mercury(I) iodide can disproportionate to form metallic mercury and mercury(II) iodide.
Substitution: this compound can participate in substitution reactions, where iodine atoms are replaced by other halogens or ligands.
Common Reagents and Conditions:
Aqueous Ammonia: Reacts with mercury(I) iodide to produce metallic mercury and mercury(II) amidochloride.
Sodium Hydroxide: Reacts with mercury(I) iodide to produce metallic mercury and mercury(II) oxide.
Major Products Formed:
Metallic Mercury: Formed during the reduction of this compound.
Mercury(II) Amidochloride: Formed during the reaction with aqueous ammonia.
Mercury(II) Oxide: Formed during the reaction with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Mercury iodide has several scientific research applications:
Chemistry: Used in the preparation of Nessler’s reagent, which is used for the detection of ammonia.
Biology: Employed in various biological assays and experiments due to its unique properties.
Wirkmechanismus
The mechanism of action of mercury iodide involves its interaction with various molecular targets and pathways. For example, this compound can interact with sulfotransferase enzymes, which play a role in maintaining steroid and lipid homeostasis . The compound’s ability to undergo phase transitions and its photosensitivity also contribute to its unique effects.
Vergleich Mit ähnlichen Verbindungen
Mercury iodide can be compared with other similar compounds, such as:
- Mercury(I) chloride (Hg₂Cl₂)
- Mercury(II) chloride (HgCl₂)
- Mercury(II) bromide (HgBr₂)
- Mercury(II) fluoride (HgF₂)
Uniqueness:
- Thermochromism: Mercury(II) iodide exhibits thermochromism, changing color from red to yellow when heated above 126°C .
- Photosensitivity: this compound is highly photosensitive and decomposes easily upon exposure to light .
These properties distinguish this compound from other mercury compounds, making it valuable for specific applications in scientific research and industry.
Eigenschaften
IUPAC Name |
mercury(2+);diiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.2HI/h;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDLHELOZYVNJE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[Hg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HgI2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(2-Hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl)amino]propanoic acid](/img/structure/B1216635.png)




